molecular formula C9H17NO3 B13336827 2-amino-2-(2-hydroxycycloheptyl)acetic Acid

2-amino-2-(2-hydroxycycloheptyl)acetic Acid

Cat. No.: B13336827
M. Wt: 187.24 g/mol
InChI Key: JNXKKAUQUHGOLI-UHFFFAOYSA-N
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Description

2-Amino-2-(2-hydroxycycloheptyl)acetic acid is a unique organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cycloheptyl ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(2-hydroxycycloheptyl)acetic acid typically involves the reaction of cycloheptanone with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-hydroxycycloheptyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-2-(2-hydroxycycloheptyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-2-(2-hydroxycycloheptyl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The cycloheptyl ring provides structural stability and influences the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(2-hydroxycycloheptyl)acetic acid is unique due to its cycloheptyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-amino-2-(2-hydroxycycloheptyl)acetic acid

InChI

InChI=1S/C9H17NO3/c10-8(9(12)13)6-4-2-1-3-5-7(6)11/h6-8,11H,1-5,10H2,(H,12,13)

InChI Key

JNXKKAUQUHGOLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)C(C(=O)O)N

Origin of Product

United States

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